1-(3-Hydroxy-1-propynyl)cyclohexanol
Overview
Description
1-(3-Hydroxy-1-propynyl)cyclohexanol is an organic compound with the molecular formula C9H14O2 It is a cyclohexanol derivative where a hydroxypropynyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxy-1-propynyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic addition of the propargyl alcohol to the carbonyl group of cyclohexanone, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-1-propynyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the propynyl group can be reduced to form a double bond or a single bond.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives with reduced propynyl groups.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Hydroxy-1-propynyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-1-propynyl)cyclohexanol involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The propynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s overall activity is determined by its ability to interact with specific molecular pathways and targets.
Comparison with Similar Compounds
1-(3-Hydroxy-1-propynyl)cyclohexanol can be compared with other similar compounds, such as:
1-(3-Hydroxy-1-hexyn-1-yl)cyclohexanol: Similar structure but with a longer carbon chain.
1-(1-Propynyl)cyclohexanol: Lacks the hydroxy group on the propynyl chain.
Cyclohexanol: The parent compound without any propynyl substitution.
Properties
IUPAC Name |
1-(3-hydroxyprop-1-ynyl)cyclohexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-4-7-9(11)5-2-1-3-6-9/h10-11H,1-3,5-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACPYUXMRKYCDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279900 | |
Record name | 1-(3-Hydroxy-1-propyn-1-yl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5686-96-4 | |
Record name | 1-(3-Hydroxy-1-propyn-1-yl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5686-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Hydroxy-1-propyn-1-yl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-Hydroxycyclohexyl)propyn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.